molecular formula C16H17N5O3S2 B11336606 2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide CAS No. 892066-75-0

2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide

Cat. No.: B11336606
CAS No.: 892066-75-0
M. Wt: 391.5 g/mol
InChI Key: VEKIRRYKWNIKIC-UHFFFAOYSA-N
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Description

2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide is a heterocyclic compound that contains both oxadiazole and thiadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide typically involves the following steps:

  • Formation of the Oxadiazole Ring: : The oxadiazole ring can be synthesized by reacting hydrazides with carboxylic acids or their derivatives under dehydrating conditions. For example, 4-ethoxybenzoic acid can be reacted with hydrazine hydrate to form the corresponding hydrazide, which is then cyclized with carbon disulfide and potassium hydroxide to form the oxadiazole ring.

  • Formation of the Thiadiazole Ring: : The thiadiazole ring can be synthesized by reacting thiosemicarbazides with carboxylic acids or their derivatives. For example, 5-ethyl-1,3,4-thiadiazole-2-thiol can be synthesized by reacting ethyl isothiocyanate with hydrazine hydrate, followed by cyclization with sulfur.

  • Coupling of the Rings: : The final step involves coupling the oxadiazole and thiadiazole rings through a sulfanyl linkage. This can be achieved by reacting the oxadiazole derivative with the thiadiazole derivative in the presence of a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the oxadiazole or thiadiazole rings, potentially leading to ring opening or hydrogenation.

    Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4), and catalytic hydrogenation.

    Substitution: Common reagents include halogens (for electrophilic substitution) and nucleophiles such as amines or thiols (for nucleophilic substitution).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced or hydrogenated derivatives of the oxadiazole or thiadiazole rings.

    Substitution: Substituted derivatives at the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biology, the compound has potential applications as a bioactive molecule. Its heterocyclic rings are known to interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound may exhibit pharmacological activities such as antimicrobial, anticancer, or anti-inflammatory effects. Research is ongoing to explore its potential as a therapeutic agent.

Industry

In industry, the compound can be used in the development of new materials with specific properties. For example, its heterocyclic rings can impart stability and functionality to polymers or coatings.

Mechanism of Action

The mechanism of action of 2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole and thiadiazole rings can form hydrogen bonds, π-π interactions, and other non-covalent interactions with biological macromolecules, leading to modulation of their activity.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-YL)acetamide
  • **2-{[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide
  • **2-{[5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide

Uniqueness

The uniqueness of 2-{[5-(4-Ethoxyphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}-N-(5-ethyl-1,3,4-thiadiazol-2-YL)acetamide lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the ethoxy group on the phenyl ring and the ethyl group on the thiadiazole ring can affect its lipophilicity, electronic properties, and overall molecular interactions.

Properties

CAS No.

892066-75-0

Molecular Formula

C16H17N5O3S2

Molecular Weight

391.5 g/mol

IUPAC Name

2-[[5-(4-ethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(5-ethyl-1,3,4-thiadiazol-2-yl)acetamide

InChI

InChI=1S/C16H17N5O3S2/c1-3-13-18-20-15(26-13)17-12(22)9-25-16-21-19-14(24-16)10-5-7-11(8-6-10)23-4-2/h5-8H,3-4,9H2,1-2H3,(H,17,20,22)

InChI Key

VEKIRRYKWNIKIC-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)OCC

Origin of Product

United States

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